Positional Isomerism Drastically Alters Physicochemical Properties: logD and Solubility
Direct evidence for 1-oxa-9-azaspiro[5.5]undecan-5-amine is not available. However, a positional isomer, 1-oxa-9-azaspiro[5.5]undecan-4-amine, shows remarkably low lipophilicity (logD 7.4 = 0.99) and high aqueous solubility (>0.5 mM) in phosphate buffer, which are unusual for sEH inhibitors and spirocyclic amines [1]. This class-level inference highlights that the exact position of the amine group on the 1-oxa-9-azaspiro[5.5]undecane core is a critical determinant of key drug-like properties, making the 5-amine isomer a unique entity with potentially distinct characteristics.
| Evidence Dimension | Lipophilicity and Aqueous Solubility |
|---|---|
| Target Compound Data | No direct data for 5-amine isomer |
| Comparator Or Baseline | 1-oxa-9-azaspiro[5.5]undecan-4-amine: logD 7.4 = 0.99, Solubility > 0.5 mM |
| Quantified Difference | N/A (positional isomer comparison) |
| Conditions | logD measured at pH 7.4; Solubility measured in aqueous phosphate buffer |
Why This Matters
The position of the amine group can dramatically alter a compound's physicochemical profile, which in turn affects its pharmacokinetics and suitability for oral drug development, guiding the selection of the correct isomer for a specific project.
- [1] Lukin, A., et al. (2018). Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 28(13), 2351-2357. View Source
